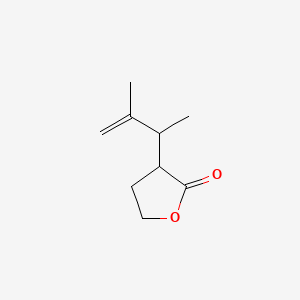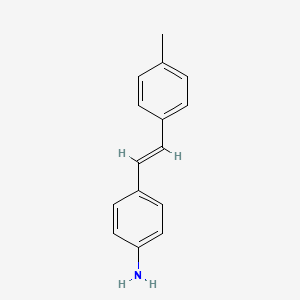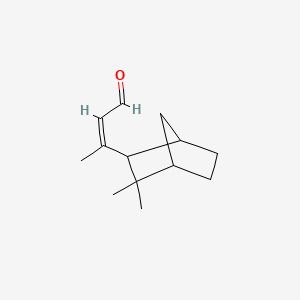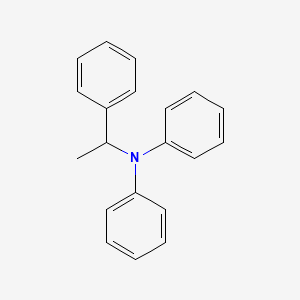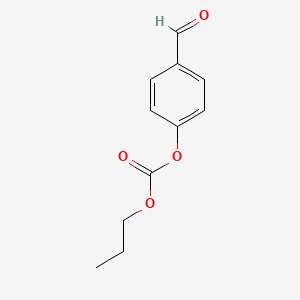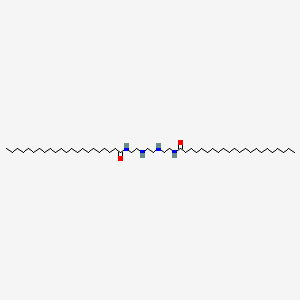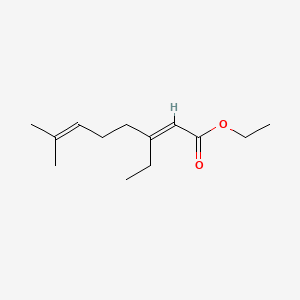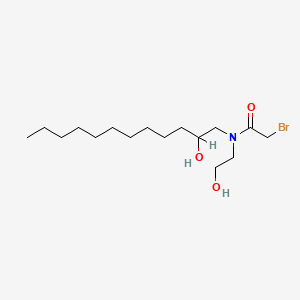![molecular formula C10H9FO3 B12667444 [Acetyl(4-fluorophenyl)]acetic acid CAS No. 93962-54-0](/img/structure/B12667444.png)
[Acetyl(4-fluorophenyl)]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Acetyl(4-fluorophenyl)]acetic acid is an organic compound that features both an acetyl group and a fluorophenyl group attached to an acetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Acetyl(4-fluorophenyl)]acetic acid typically involves the acetylation of 4-fluorophenylacetic acid. This can be achieved through a Friedel-Crafts acylation reaction, where 4-fluorophenylacetic acid reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
[Acetyl(4-fluorophenyl)]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of 4-fluorobenzoyl acetic acid or 4-fluorobenzoic acid.
Reduction: Formation of 4-fluorophenylethanol.
Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[Acetyl(4-fluorophenyl)]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [Acetyl(4-fluorophenyl)]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. The fluorine atom can enhance the compound’s stability and binding affinity to its targets, influencing its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorophenylacetic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Acetylphenylacetic acid: Lacks the fluorine atom, which can affect its stability and reactivity.
Fluoroacetylacetic acid: Contains a fluorine atom on the acetyl group instead of the phenyl ring, leading to different chemical properties.
Uniqueness
[Acetyl(4-fluorophenyl)]acetic acid is unique due to the presence of both the acetyl and fluorophenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
93962-54-0 |
|---|---|
Fórmula molecular |
C10H9FO3 |
Peso molecular |
196.17 g/mol |
Nombre IUPAC |
2-(2-acetyl-4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C10H9FO3/c1-6(12)9-5-8(11)3-2-7(9)4-10(13)14/h2-3,5H,4H2,1H3,(H,13,14) |
Clave InChI |
KBYHPVYZMBZBDV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


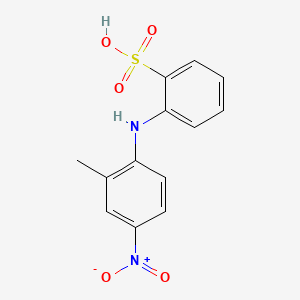
![2-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-YL)pyridine](/img/structure/B12667381.png)
